molecular formula C16H22O11 B163664 PENTA-O-ACETYL-A-L-IDOPYRANOSE CAS No. 16299-15-3

PENTA-O-ACETYL-A-L-IDOPYRANOSE

Cat. No.: B163664
CAS No.: 16299-15-3
M. Wt: 390.34 g/mol
InChI Key: LPTITAGPBXDDGR-ZVDSWSACSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biochemical Analysis

Biochemical Properties

It is known that this compound is a paramount constituent in the realm of biomedical research, serving as an indispensable vanguard for formulating pharmaceutical agents addressing multifarious ailments, encompassing cancer and diabetes.

Cellular Effects

It is known that this compound is a paramount constituent in the realm of biomedical research, serving as an indispensable vanguard for formulating pharmaceutical agents addressing multifarious ailments, encompassing cancer and diabetes.

Molecular Mechanism

It is known that this compound is a paramount constituent in the realm of biomedical research, serving as an indispensable vanguard for formulating pharmaceutical agents addressing multifarious ailments, encompassing cancer and diabetes.

Temporal Effects in Laboratory Settings

It is known that this compound is a paramount constituent in the realm of biomedical research, serving as an indispensable vanguard for formulating pharmaceutical agents addressing multifarious ailments, encompassing cancer and diabetes.

Dosage Effects in Animal Models

It is known that this compound is a paramount constituent in the realm of biomedical research, serving as an indispensable vanguard for formulating pharmaceutical agents addressing multifarious ailments, encompassing cancer and diabetes.

Metabolic Pathways

It is known that this compound is a paramount constituent in the realm of biomedical research, serving as an indispensable vanguard for formulating pharmaceutical agents addressing multifarious ailments, encompassing cancer and diabetes.

Transport and Distribution

It is known that this compound is a paramount constituent in the realm of biomedical research, serving as an indispensable vanguard for formulating pharmaceutical agents addressing multifarious ailments, encompassing cancer and diabetes.

Subcellular Localization

It is known that this compound is a paramount constituent in the realm of biomedical research, serving as an indispensable vanguard for formulating pharmaceutical agents addressing multifarious ailments, encompassing cancer and diabetes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PENTA-O-ACETYL-A-L-IDOPYRANOSE typically involves the acetylation of L-idose. The process includes the reaction of L-idose with acetic anhydride in the presence of a catalyst such as perchloric acid or sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups on the pyranose ring.

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques .

Chemical Reactions Analysis

Types of Reactions: PENTA-O-ACETYL-A-L-IDOPYRANOSE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

PENTA-O-ACETYL-A-L-IDOPYRANOSE has diverse applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

[(2S,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14-,15+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTITAGPBXDDGR-ZVDSWSACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PENTA-O-ACETYL-A-L-IDOPYRANOSE
Reactant of Route 2
Reactant of Route 2
PENTA-O-ACETYL-A-L-IDOPYRANOSE
Reactant of Route 3
Reactant of Route 3
PENTA-O-ACETYL-A-L-IDOPYRANOSE
Reactant of Route 4
Reactant of Route 4
PENTA-O-ACETYL-A-L-IDOPYRANOSE
Reactant of Route 5
Reactant of Route 5
PENTA-O-ACETYL-A-L-IDOPYRANOSE
Reactant of Route 6
Reactant of Route 6
PENTA-O-ACETYL-A-L-IDOPYRANOSE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.